6-Bromo-2-(2-chlorobenzoyl)naphthalene
Overview
Description
6-Bromo-2-(2-chlorobenzoyl)naphthalene is an organic compound with the molecular formula C17H10BrClO It is a derivative of naphthalene, substituted with bromine and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(2-chlorobenzoyl)naphthalene typically involves the bromination of 2-(2-chlorobenzoyl)naphthalene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can be achieved using reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted naphthalenes with various functional groups depending on the reagents used.
Scientific Research Applications
6-Bromo-2-(2-chlorobenzoyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-(2-chlorobenzoyl)naphthalene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
6-Bromo-2-naphthoic acid: Shares the bromine substitution but lacks the chlorobenzoyl group.
2-(2-Chlorobenzoyl)naphthalene: Lacks the bromine substitution but has the chlorobenzoyl group.
6-Bromo-2-(2-methylbenzoyl)naphthalene: Similar structure with a methyl group instead of chlorine.
Uniqueness: 6-Bromo-2-(2-chlorobenzoyl)naphthalene is unique due to the presence of both bromine and chlorobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClO/c18-14-8-7-11-9-13(6-5-12(11)10-14)17(20)15-3-1-2-4-16(15)19/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIASCAKZDZPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427385 | |
Record name | 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-73-9 | |
Record name | 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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